molecular formula C11H18F3NO3 B6279115 rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans CAS No. 1817633-15-0

rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans

Número de catálogo B6279115
Número CAS: 1817633-15-0
Peso molecular: 269.3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans is a useful research compound. Its molecular formula is C11H18F3NO3 and its molecular weight is 269.3. The purity is usually 95%.
BenchChem offers high-quality rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diastereoselectivity in Synthesis

One significant application is in the exploration of diastereoselectivity during synthesis processes. Vallat et al. (2009) discussed the synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate, revealing insights into the stereochemical outcomes of Mukaiyama crossed-aldol-type reactions. These reactions are pivotal for constructing compounds with specific stereochemical configurations, useful in the synthesis of complex molecules with potential pharmacological applications Vallat, O., Buciumas, A.-M., Neier, R., & Stoeckli-Evans, H. (2009). Acta Crystallographica Section C.

Enantioselective Synthesis of Pyrrolidines

Chung et al. (2005) described an enantioselective synthesis approach for N-tert-butyl disubstituted pyrrolidines, showcasing a practical five-step synthesis that achieved high yields and enantiomeric excesses. This synthesis pathway is critical for producing chiral pyrrolidine derivatives, which are foundational structures in many bioactive compounds Chung, J. Y. L., Cvetovich, R., Amato, J., McWilliams, J., Reamer, R., & Dimichele, L. (2005). The Journal of Organic Chemistry.

Structural Analysis and Inhibitor Development

Wang et al. (2001) focused on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. Their work led to the discovery of potent inhibitors, demonstrating the application of pyrrolidine derivatives in developing antiviral agents. The structural insights provided by this research are invaluable for the design of new drugs targeting viral enzymes Wang, G. T., Chen, Y., Wang, S., Gentles, R., Sowin, T., Kati, W., Muchmore, S., Giranda, V., Stewart, K., Sham, H., Kempf, D., & Laver, W. G. (2001). Journal of Medicinal Chemistry.

Asymmetric Synthesis of Pyrrolidine Azasugars

Huang Pei-qiang (2011) reported on the asymmetric synthesis of a key intermediate for pyrrolidine azasugars, crucial for the development of new therapeutics, especially in the context of glycomimetic drugs. The methodology outlined in this research provides a scalable and efficient approach to synthesize polyhydroxylated pyrrolidines, a core structure in many biologically active compounds Huang, P.-q. (2011). Journal of Xiamen University.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans involves the protection of a pyrrolidine derivative followed by a stereoselective reduction and subsequent deprotection.", "Starting Materials": [ "3-pyrrolidinone", "tert-butyl chloroformate", "trifluoroacetic acid", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether" ], "Reaction": [ "Protection of 3-pyrrolidinone with tert-butyl chloroformate to form tert-butyl (3R)-3-(tert-butoxycarbonyl)pyrrolidine-1-carboxylate", "Reduction of tert-butyl (3R)-3-(tert-butoxycarbonyl)pyrrolidine-1-carboxylate with sodium borohydride in the presence of acetic acid to form rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate", "Deprotection of rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate with hydrochloric acid in methanol to remove the tert-butoxycarbonyl protecting group and form rac-(3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylic acid", "Neutralization of rac-(3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylic acid with sodium hydroxide to form rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate", "Purification of rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate by recrystallization from diethyl ether" ] }

Número CAS

1817633-15-0

Nombre del producto

rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans

Fórmula molecular

C11H18F3NO3

Peso molecular

269.3

Pureza

0

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.